5-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]amino}-5-oxopentanoic acid
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Overview
Description
4-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiophene ring substituted with ethoxycarbonyl and ethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving thiophene derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and ethoxyphenyl groups can influence the compound’s reactivity and binding affinity, while the thiophene ring can participate in various electronic interactions. These properties make it a valuable tool for studying and modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- 4-{[3-(METHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- 4-{[3-(ETHOXYCARBONYL)-4-(4-METHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Uniqueness
The uniqueness of 4-{[3-(ETHOXYCARBONYL)-4-(4-ETHOXYPHENYL)THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H23NO6S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-[[3-ethoxycarbonyl-4-(4-ethoxyphenyl)thiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H23NO6S/c1-3-26-14-10-8-13(9-11-14)15-12-28-19(18(15)20(25)27-4-2)21-16(22)6-5-7-17(23)24/h8-12H,3-7H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
CQMGLTULVGZZIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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